1,3,7-Trimethyluric Acid-d9

Description

Contextualizing 1,3,7-Trimethyluric Acid as a Key Purine (B94841) Metabolite and Caffeine (B1668208) Derivative

1,3,7-Trimethyluric acid is a methylated derivative of uric acid and a metabolite of caffeine. hmdb.camedkoo.com It belongs to the class of organic compounds known as xanthines, which are purine derivatives. hmdb.ca The metabolism of methylxanthines like caffeine, theophylline (B1681296), and theobromine (B1682246) results in the formation of methylated purines. hmdb.cacymitquimica.com Specifically, 1,3,7-trimethyluric acid is formed from caffeine through the action of the cytochrome P450 isoform CYP3A4. medkoo.comcaymanchem.comcaymanchem.com

As a metabolite, 1,3,7-trimethyluric acid has been identified in human urine, blood serum, and is also considered a mouse metabolite. nih.gov Its presence in biological fluids can serve as an indicator of caffeine consumption. americanchemicalsuppliers.com The metabolic ratio of 1,3,7-trimethyluric acid to caffeine is sometimes used as a biomarker to assess the activity of the CYP3A enzyme. chemsrc.commedchemexpress.eu This purine derivative is also noted for its potential roles in pharmacology and biochemistry, including its effects on the central nervous system. cymitquimica.com In laboratory settings, 1,3,7-trimethyluric acid has demonstrated the ability to scavenge hydroxyl radicals and inhibit lipid peroxidation in human erythrocyte membranes. medkoo.comcaymanchem.combiocat.com

Rationale for Stable Isotope Labeling in Advanced Biochemical and Biomedical Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. wikipedia.org Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of studies, including those involving human subjects. diagnosticsworldnews.comisotope.com The most commonly used stable isotopes in this field are deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). diagnosticsworldnews.com

The fundamental principle of stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes. wikipedia.orgcreative-proteomics.com These labeled compounds are chemically identical to their unlabeled counterparts but have a greater mass. diagnosticsworldnews.com This mass difference allows them to be distinguished and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com

In biochemical and biomedical research, stable isotope labeling provides a dynamic view of metabolic processes. It enables researchers to:

Trace metabolic pathways and determine the structure of metabolic networks. nih.gov

Quantify metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. creative-proteomics.comchromservis.eu

Serve as internal standards for the accurate quantification of endogenous molecules in complex biological samples. diagnosticsworldnews.comchromservis.eu

Investigate the mechanisms of enzyme reactions and drug metabolism. diagnosticsworldnews.com

This technique has become indispensable in metabolomics, proteomics, and drug development research for providing detailed insights into the biosynthesis, degradation, and transformation of biomolecules. wikipedia.orgdiagnosticsworldnews.com

Overview of the Scientific Significance of 1,3,7-Trimethyluric Acid-d9 as a Research Tool

This compound is the deuterated form of 1,3,7-trimethyluric acid, where nine hydrogen atoms have been replaced by deuterium. bioscience.co.uk This stable isotope-labeled compound serves as a crucial internal standard for the quantification of its unlabeled counterpart, 1,3,7-trimethyluric acid, in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). medkoo.comcaymanchem.combiocat.com The use of a deuterated standard is considered the gold standard for absolute quantification because it co-elutes with the analyte of interest and has a similar ionization efficiency, which corrects for variations during sample preparation and analysis. chromservis.eucaymanchem.com

Interactive Data Table: Properties of 1,3,7-Trimethyluric Acid and its Deuterated Analog

| Property | 1,3,7-Trimethyluric Acid | This compound |

| Synonyms | 8-oxo Caffeine, TMU caymanchem.com | 8-oxo Caffeine-d9, TMU-d9 caymanchem.combioscience.co.uk |

| Molecular Formula | C₈H₁₀N₄O₃ caymanchem.comnih.gov | C₈HD₉N₄O₃ bioscience.co.ukcaymanchem.com |

| Molecular Weight | 210.19 g/mol nih.gov | 219.25 g/mol medkoo.com |

| CAS Number | 5415-44-1 caymanchem.comnih.gov | 117490-42-3 medkoo.combioscience.co.uk |

| Primary Use | Metabolite of caffeine nih.gov | Internal standard for quantification medkoo.comcaymanchem.combiocat.com |

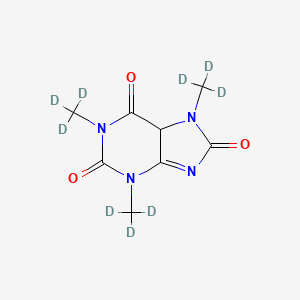

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPZJVFJRYVRJD-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Characterization of 1,3,7 Trimethyluric Acid D9

Strategies for Deuterium (B1214612) Incorporation in Purine (B94841) Alkaloids

The synthesis of 1,3,7-Trimethyluric Acid-d9 is not typically a direct process but rather a multi-step procedure that begins with the isotopic labeling of a suitable precursor, followed by chemical conversion to the target molecule. A common and effective strategy involves the initial synthesis of deuterated caffeine (B1668208) (Caffeine-d9), which is then oxidized to yield this compound.

The incorporation of deuterium into the caffeine molecule targets the three N-methyl groups. A prevalent method for achieving this is through the methylation of a precursor molecule, such as theophylline (B1681296) or theobromine (B1682246), using a deuterated methylating agent. For instance, the synthesis can be carried out by reacting theobromine or theophylline with deuterated methyl iodide (CD₃I) in a basic aqueous solution. This reaction substitutes the hydrogen atoms on the methyl groups with deuterium, leading to the formation of Caffeine-d9.

Another approach for deuterium incorporation into purine alkaloids involves metal-catalyzed hydrogen/deuterium (H/D) exchange reactions. Catalysts such as those based on iron or ruthenium can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O). researchgate.net While this method is effective for deuterating heteroarenes, the synthesis of this compound often relies on the more direct approach of building the deuterated methyl groups onto a purine scaffold.

Once Caffeine-d9 is synthesized and purified, the subsequent step is the oxidation at the C8 position of the purine ring to introduce a carbonyl group, thereby converting it to this compound. This oxidation can be achieved using various oxidizing agents. A well-documented method involves the use of free radical oxidation. For example, reacting Caffeine-d9 with persulfate and hydroxyl radicals in an aqueous solution leads to the formation of this compound as the primary product. rsc.orgrsc.org The reaction proceeds through a C8-OH radical adduct intermediate, which is then further oxidized to the final product. rsc.org

Analytical Verification of Isotopic Purity and Chemical Identity

Following the synthesis, it is imperative to verify the chemical structure and determine the isotopic enrichment of the final product. This is typically accomplished through a combination of mass spectrometry and spectroscopic methods. Current time information in Bangalore, IN.

Mass Spectrometry-Based Characterization (e.g., Isotopic Enrichment Analysis)

Mass spectrometry (MS) is a fundamental technique for the analysis of isotopically labeled compounds. rsc.org High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the precise determination of the mass-to-charge ratio (m/z) of the synthesized molecule and its isotopologues. rsc.org

For this compound, the mass spectrum will exhibit a molecular ion peak corresponding to the mass of the deuterated compound. The isotopic enrichment can be calculated by comparing the intensities of the ion signals for the fully deuterated species (d9) with those of the partially deuterated (d1-d8) and non-deuterated (d0) forms. nih.gov This analysis provides a quantitative measure of the percentage of deuterium incorporation. Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are often employed for this purpose, providing both separation of the analyte from any impurities and its mass analysis. uiowa.edunih.gov

Spectroscopic Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including isotopically labeled compounds. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are utilized.

¹H NMR spectroscopy is used to confirm the absence of protons in the methyl groups, which would be expected if the deuteration was successful. The disappearance of the signals corresponding to the N-methyl protons of the non-deuterated compound is a strong indicator of high isotopic enrichment. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Deuterium-induced isotope shifts on the neighboring ¹³C resonances can be observed and used to quantify the degree of isotope labeling at specific sites within the molecule. This method offers a detailed insight into the distribution of deuterium atoms within the molecule.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and high isotopic purity, which are critical for its intended use as an internal standard.

Data Tables

Table 1: Analytical Techniques for Characterization of this compound

| Analytical Technique | Purpose | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and isotopic enrichment. | Confirms the molecular weight of the d9 isotopologue and quantifies the percentage of deuterium incorporation by analyzing the relative intensities of d0 to d9 species. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and mass analysis. | Used for quantification and confirmation of the presence of this compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and mass analysis, particularly for less volatile compounds. | A common method for the quantification of 1,3,7-trimethyluric acid and its deuterated standard. |

| ¹H NMR Spectroscopy | Structural confirmation and assessment of deuterium incorporation. | Absence of signals for N-methyl protons indicates successful deuteration. |

| ¹³C NMR Spectroscopy | Structural confirmation and site-specific isotopic analysis. | Observation of deuterium-induced isotope shifts confirms the location and extent of deuteration. |

Applications of 1,3,7 Trimethyluric Acid D9 As an Analytical Standard

Role in Quantitative Bioanalysis of Purine (B94841) Metabolites

Stable isotope-labeled internal standards, such as 1,3,7-Trimethyluric Acid-d9, are the gold standard in quantitative mass spectrometry-based bioanalysis. They co-elute with the analyte of interest and exhibit similar ionization efficiency, but are distinguishable by their higher mass. This allows for the correction of matrix effects and variations during sample processing and analysis, leading to highly reliable data. clearsynth.com

This compound is specifically designed for use as an internal standard for the quantification of 1,3,7-trimethyluric acid. caymanchem.commedkoo.combiocat.com 1,3,7-trimethyluric acid is a metabolite of caffeine (B1668208) and can be found in various biological fluids, such as urine and plasma. physiology.orgnih.govhmdb.ca Accurate measurement of its concentration is crucial for studies investigating caffeine metabolism and its relationship with various physiological and pathological states. For instance, it has been used in metabolomics analysis of urine from patients with alcohol-associated liver disease to study dysregulated caffeine metabolism. physiology.org

Beyond its primary use, this compound can also be employed in methods for the simultaneous quantification of caffeine and its other major metabolites. nih.govnih.govmdpi.com These metabolites include theobromine (B1682246), theophylline (B1681296), and paraxanthine. nih.govbohrium.com The structural similarity of this compound to these xanthine (B1682287) metabolites makes it a suitable internal standard to account for analytical variability in their measurement as well. This is particularly valuable in pharmacokinetic studies of caffeine and in research exploring the activity of drug-metabolizing enzymes like CYP1A2. hmdb.camdpi.com

Internal Standard for 1,3,7-Trimethyluric Acid Quantification in Biological Matrices

Methodological Development and Validation in Advanced Analytical Chemistry

The use of this compound is integral to the development and validation of robust and sensitive analytical methods for purine metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique employing this compound. caymanchem.commedkoo.combiocat.com This powerful analytical method offers high selectivity and sensitivity for the detection and quantification of small molecules in complex mixtures like plasma and urine. In these applications, the internal standard is added to the biological sample at a known concentration before sample preparation. physiology.orgplos.orgnih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the sample. This approach has been successfully used to quantify caffeine and its metabolites in rat plasma and human urine. physiology.orgnih.govbohrium.com

Table 1: LC-MS/MS Method Parameters for Analysis of Caffeine and Metabolites

| Parameter | Description |

|---|---|

| Instrumentation | Agilent 1100 series HPLC interfaced with an API 4000 tandem mass spectrometer. nih.gov |

| Column | Luna HILIC, 3 µm, 150x3 mm. nih.gov |

| Mobile Phase | A: 0.1% aqueous formic acid; B: Acetonitrile (B52724). nih.gov |

| Flow Rate | 450 µl/min. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode. nih.gov |

| Internal Standard | This compound. physiology.org |

While less common than LC-MS/MS for these analytes, this compound is also suitable for use in gas chromatography-mass spectrometry (GC-MS) methods. caymanchem.commedkoo.combiocat.com GC-MS can be used for the analysis of purine metabolites, often after a derivatization step to increase their volatility. nih.gov The use of a deuterated internal standard in GC-MS follows the same principles as in LC-MS, providing a reliable means of quantification.

The integration of this compound into ultra-high performance liquid chromatography (UHPLC) methods offers significant advantages in terms of speed and resolution. UHPLC systems use columns with smaller particle sizes, resulting in sharper peaks and shorter analysis times compared to conventional HPLC. A UHPLC-MS/MS method was developed for the simultaneous determination of caffeine and its primary metabolites, including 1,3,7-trimethyluric acid, in rat plasma. nih.govbohrium.com This method demonstrated high sensitivity and a short run time of just 4 minutes. nih.govbohrium.com Another study utilized a UHPLC system coupled to a high-resolution mass spectrometer for the analysis of metabolites from fingertip sweat, showcasing the robustness of the system with the internal standard caffeine-(trimethyl-D9). nih.gov

Table 2: UHPLC-MS/MS Method for Caffeine Metabolites in Rat Plasma

| Parameter | Description |

|---|---|

| Instrumentation | Acquity UPLC system coupled with a triple quadrupole tandem mass spectrometer. nih.govbohrium.com |

| Column | Acquity UPLC HSS T3 (50 × 2.1 mm, 1.8 μm). nih.gov |

| Run Time | 4 minutes. nih.govbohrium.com |

| Quantification Range | 2.5–1200 ng/mL for 1,3,7-trimethyluric acid. nih.gov |

| Internal Standard | Not explicitly stated for this specific study, but this compound is a suitable candidate. nih.gov |

Applications of 1,3,7 Trimethyluric Acid D9 in Stable Isotope Tracing Studies

Elucidation of Metabolic Pathways and Flux Analysis

The use of stable isotope tracers like 1,3,7-trimethyluric acid-d9 provides a dynamic view of metabolism that goes beyond static measurements of metabolite concentrations. eurisotop.com This approach allows researchers to assess the flow of molecules, or metabolic flux, through various biochemical routes, offering a more comprehensive understanding of metabolic regulation. eurisotop.comchromservis.eu

Caffeine (B1668208), a widely consumed methylxanthine, undergoes extensive metabolism in the human body, primarily through demethylation and oxidation. pk-db.com The primary degradation of caffeine involves its conversion to several metabolites, including theophylline (B1681296), paraxanthine, theobromine (B1682246), and 1,3,7-trimethyluric acid. pk-db.com These initial metabolites are further broken down into dimethylated uric acids, monomethylxanthines, and monomethyluric acids. pk-db.com

The formation of 1,3,7-trimethyluric acid from caffeine is a key step in this catabolic process. nih.govglpbio.com By using this compound as a tracer, researchers can accurately quantify the rate of this conversion, providing insights into the efficiency of specific metabolic pathways. This is particularly important for understanding the inter-individual variability in caffeine metabolism.

1,3,7-Trimethyluric acid is a derivative of uric acid and is classified as a xanthine (B1682287), a type of purine (B94841) derivative. caymanchem.comhmdb.ca The study of its formation and clearance provides valuable information about the broader dynamics of purine metabolism. hmdb.ca Research has shown that caffeine and its primary metabolites, the dimethylxanthines, are extensively reabsorbed in the renal tubules, and their excretion is highly dependent on urine flow. pk-db.com Stable isotope tracing with this compound can help to precisely model these reabsorption and excretion kinetics, contributing to a more complete picture of purine homeostasis.

Delineating Purine Metabolism Dynamics

Assessment of Cytochrome P450 and Other Enzyme Activities

The metabolism of caffeine is heavily reliant on the activity of a superfamily of enzymes known as cytochrome P450 (CYP). glpbio.comwikipedia.org Stable isotope-labeled metabolites of caffeine are instrumental in assessing the in vivo activity of various CYP isoforms and other key enzymes.

Several CYP isoforms are involved in the conversion of caffeine to 1,3,7-trimethyluric acid, including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and notably CYP3A4. wikipedia.orgbiocat.com The metabolic ratio of 1,3,7-trimethyluric acid to caffeine can serve as a biomarker to assess the activity of CYP3A4. medchemexpress.euchemsrc.com By administering caffeine and then measuring the urinary ratio of the labeled metabolite derived from this compound to the parent compound, researchers can obtain a reliable measure of this enzyme's function. This is critical for understanding drug metabolism, as CYP enzymes are responsible for the clearance of a vast number of pharmaceuticals.

Table 1: Cytochrome P450 Isoforms Involved in 1,3,7-Trimethyluric Acid Formation

| CYP Isoform | Role in Caffeine Metabolism |

| CYP3A4 | A key enzyme in the formation of 1,3,7-trimethyluric acid from caffeine. caymanchem.combiocat.com |

| CYP1A2 | Contributes to the overall metabolism of caffeine. wikipedia.org |

| CYP2E1 | Involved in the metabolism of caffeine. wikipedia.org |

| CYP2C8 | Participates in the conversion of caffeine. wikipedia.org |

| CYP2C9 | Plays a role in the metabolic processing of caffeine. wikipedia.org |

Beyond the cytochrome P450 system, other enzymes such as xanthine oxidase (XO) and N-acetyltransferase-2 (NAT2) are also involved in the downstream metabolism of caffeine metabolites. hmdb.ca Caffeine is metabolized through successive pathways catalyzed by CYP1A2, xanthine oxidase, or N-acetyltransferase-2, resulting in 14 different metabolites. hmdb.ca Urinary caffeine metabolite ratios can be used to assess the activity of these enzymes. nih.gov For instance, specific ratios of urinary metabolites can be indicative of XO and NAT2 activity. nih.gov While this compound is primarily a tool for studying the initial steps of caffeine oxidation, the broader context of caffeine metabolism, which these enzymes are a part of, can be elucidated through comprehensive metabolic profiling that includes the measurement of various labeled and unlabeled metabolites.

Profiling Cytochrome P450 (CYP) Isoform Activity (e.g., CYP3A4, CYP1A2, CYP2E1, CYP2C8, CYP2C9)

Biomarker Discovery and Validation in Systems Biology Research

The quest for reliable biomarkers is a cornerstone of systems biology, aiming to provide measurable indicators of biological states or conditions. This compound plays a significant, albeit indirect, role in this field. Its utility as an internal standard ensures the accuracy and reproducibility of measurements for 1,3,7-trimethyluric acid, a metabolite of caffeine. medchemexpress.eunih.gov The levels of this metabolite can, in turn, serve as a biomarker for various physiological processes, most notably the activity of specific enzymes involved in drug metabolism. medchemexpress.eunih.gov

Metabolic Phenotyping and Profiling in Biological Systems

Metabolic phenotyping aims to capture a snapshot of the metabolic status of a biological system by quantifying a range of small molecules. researchgate.net In this context, this compound is essential for the accurate quantification of its endogenous, non-labeled form. caymanchem.combiocat.com As a metabolite of the widely consumed xenobiotic caffeine, 1,3,7-trimethyluric acid levels can provide insights into an individual's metabolic capacity. medchemexpress.euhmdb.ca

The precision afforded by using this compound as an internal standard is critical in large-scale metabolic profiling studies. For instance, in a study analyzing caffeine metabolites in urine to investigate alcohol-associated liver disease, this compound was added to samples to ensure accurate quantification by liquid chromatography-mass spectrometry (LC-MS). physiology.org This allows researchers to confidently compare metabolite levels across different patient groups and identify statistically significant variations that define a particular metabolic phenotype.

Another innovative application is in the analysis of sweat from fingertips for metabolic biomonitoring. researchgate.netnih.gov Research has demonstrated that LC-MS/MS analysis of metabolites in sweat is precise and robust, with this compound's deuterated relative, caffeine-(trimethyl-D9), being used as an internal standard to ensure reliability. researchgate.netscispace.com This non-invasive method allows for frequent sampling and the assessment of dynamic metabolic patterns, which is a significant advantage for personalized medicine. researchgate.net

Table 1: Application of this compound in Metabolic Profiling Studies

| Study Area | Biological Matrix | Analytical Method | Role of this compound | Research Finding |

|---|---|---|---|---|

| Alcohol-Associated Liver Disease | Urine | LC-MS | Internal Standard | Enabled accurate quantification of caffeine metabolites to identify dysregulation in patients. physiology.org |

| Metabolic Biomonitoring | Finger Sweat | LC-MS/MS | Internal Standard (as caffeine-d9) | Facilitated precise and robust analysis for short-interval metabolic phenotyping. researchgate.netnih.gov |

Identification of Metabolic Signatures Associated with Biological Perturbations

Biological systems respond to perturbations, such as disease or drug administration, with characteristic changes in their metabolic profiles, often referred to as metabolic signatures. Identifying these signatures is key to understanding disease mechanisms and developing targeted therapies. The use of this compound as an internal standard supports the discovery of such signatures by ensuring the data's reliability.

A significant area of research is the use of the metabolic ratio of 1,3,7-trimethyluric acid to caffeine as a biomarker for the activity of the cytochrome P450 3A (CYP3A) family of enzymes. nih.gov These enzymes are crucial for the metabolism of a vast number of clinically used drugs. nih.gov Variability in CYP3A activity can significantly impact a drug's efficacy and toxicity.

A study involving healthy male volunteers demonstrated a strong correlation between the ratio of 1,3,7-trimethyluric acid to caffeine and the clearance of midazolam, a known CYP3A substrate. nih.gov This was true both at baseline and after the administration of rifampicin, a potent inducer of CYP3A. nih.gov The use of a stable isotope-labeled internal standard like this compound is implicit in such studies to ensure the precise measurements required to establish these correlations.

Table 2: Research Findings on 1,3,7-Trimethyluric Acid to Caffeine Ratio as a Biomarker

| Condition | Biomarker | Enzyme Activity Correlation | Significance |

|---|---|---|---|

| Baseline | 1,3,7-Trimethyluric Acid / Caffeine Ratio | High correlation with midazolam clearance (CYP3A activity). nih.gov | Provides a non-invasive way to assess inter-individual variability in drug metabolism. nih.gov |

| Post-Rifampicin (CYP3A induction) | 1,3,7-Trimethyluric Acid / Caffeine Ratio | Strong correlation retained after enzyme induction. nih.gov | Demonstrates the robustness of the biomarker in reflecting changes in metabolic state. nih.gov |

By enabling the accurate measurement of key metabolites, this compound indirectly facilitates the identification of metabolic signatures that can distinguish between different physiological or pathological states. This is a critical step in the journey towards personalized medicine, where treatments can be tailored to an individual's unique metabolic makeup.

Methodological Considerations and Best Practices in Research Utilizing 1,3,7 Trimethyluric Acid D9

Sample Preparation Strategies for Diverse Biological Matrices

The accuracy of any quantitative analysis heavily relies on the meticulous preparation of the biological sample. The primary goal is to efficiently extract the analyte of interest, 1,3,7-trimethyluric acid, and its deuterated internal standard, 1,3,7-trimethyluric acid-d9, from the complex biological matrix while minimizing interferences.

Extraction Protocols for Biofluids (e.g., Plasma, Urine, Sweat)

The choice of extraction protocol is contingent on the specific biofluid being analyzed. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is a straightforward and widely used method for plasma and serum samples. It involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, or an acid like trichloroacetic acid, to precipitate proteins. mdpi-res.comnih.gov The supernatant, containing the analyte and internal standard, is then collected for analysis. While simple, PPT may not remove all interfering substances, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. scienceopen.com This method can offer cleaner extracts than PPT but requires careful optimization of solvent choice and pH to ensure efficient recovery of both 1,3,7-trimethyluric acid and its d9-labeled standard.

Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for sample cleanup and concentration. researchgate.net It utilizes a solid sorbent to retain the analyte and internal standard, while unwanted matrix components are washed away. The choice of sorbent (e.g., C18, mixed-mode) is critical and depends on the physicochemical properties of the target compounds. nih.gov For instance, a reversed-phase C18 cartridge is often suitable for the extraction of moderately polar compounds like methylxanthines and their metabolites from urine. researchgate.netebi.ac.uk

A study on finger sweat analysis utilized an extraction solution of aqueous caffeine-(trimethyl-D9) with 0.2% formic acid. nih.gov Metabolites were extracted by repeated pipetting, and the supernatant was directly analyzed by LC-MS/MS. nih.gov For urine samples, a common approach involves dilution followed by extraction. physiology.org

Table 1: Comparison of Extraction Protocols for Biofluids

| Extraction Method | Principle | Advantages | Disadvantages | Typical Biofluids |

|---|---|---|---|---|

| Protein Precipitation | Denaturation and precipitation of proteins using organic solvents or acids. | Simple, fast, and inexpensive. | May result in less clean extracts and significant matrix effects. | Plasma, Serum |

| Liquid-Liquid Extraction | Partitioning of analytes between two immiscible liquid phases. | Provides cleaner extracts than PPT and can concentrate the analyte. | Can be labor-intensive, requires larger volumes of organic solvents. | Urine, Plasma |

| Solid-Phase Extraction | Selective retention of analytes on a solid sorbent, followed by elution. | High selectivity, provides very clean extracts, and allows for analyte concentration. | Can be more expensive and requires method development. | Urine, Plasma, Sweat |

Considerations for Tissue and Cellular Sample Processing

The analysis of this compound in tissue and cellular samples presents unique challenges due to the higher complexity of the matrix. hmdb.canih.gov

Homogenization: The first step is the thorough homogenization of the tissue or cell pellet to disrupt the cellular structure and release the intracellular contents. This can be achieved using mechanical methods (e.g., bead beating, sonication) or chemical lysis buffers. The choice of homogenization buffer is critical to prevent degradation of the analyte.

Extraction: Following homogenization, an extraction procedure similar to those used for biofluids is employed. A combination of protein precipitation and subsequent SPE or LLE is often necessary to obtain a sufficiently clean extract for analysis. The efficiency of the extraction needs to be carefully validated to ensure that both the native analyte and the deuterated standard are recovered equally.

Data Acquisition and Processing in Isotopic Analysis

The use of a deuterated internal standard like this compound necessitates specific considerations during mass spectrometry data acquisition and subsequent computational analysis.

Optimization of Mass Spectrometry Parameters for Deuterated Analytes

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of 1,3,7-trimethyluric acid using its deuterated internal standard. medkoo.combiocat.com Optimization of MS parameters is crucial for achieving high sensitivity and specificity.

Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of methylxanthines and their metabolites. nih.gov Optimization of ESI parameters, such as spray voltage, capillary temperature, and gas flow rates, is necessary to maximize the signal intensity for both the analyte and the internal standard.

Multiple Reaction Monitoring (MRM): MRM is the most common scan mode for quantitative analysis. scienceopen.com It involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring for a specific product ion after fragmentation. This highly selective technique minimizes interferences from the matrix. The precursor and product ion transitions for both 1,3,7-trimethyluric acid and this compound must be carefully selected and optimized.

Table 2: Illustrative MRM Transitions for 1,3,7-Trimethyluric Acid and its d9-Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 1,3,7-Trimethyluric Acid | 211.1 | 168.1 |

| This compound | 220.1 | 171.1 |

Note: These are hypothetical values and require experimental optimization.

Computational Tools for Stable Isotope Tracing Data Interpretation

Several computational tools are available to aid in the processing and interpretation of data from stable isotope tracing experiments. nih.gov While this compound is primarily used as an internal standard for quantification rather than as a tracer to follow metabolic pathways, the principles of data correction are relevant.

Software for Isotopic Abundance Correction: Tools like IsoCorrectoR and AccuCor2 are designed to correct for the natural abundance of stable isotopes, which can be crucial for accurate quantification, especially when using labeled compounds. nih.govbioconductor.org These tools can handle data from various mass spectrometers and are essential for refining the quantitative results. bioconductor.org

Global Untargeted Isotope Tracing Software: For more complex studies that might involve tracing the metabolism of a deuterated precursor, software such as X13CMS, geoRge, and MetTracer can be employed. researchgate.netacs.org These tools help in identifying and quantifying isotopically labeled metabolites in an untargeted manner. researchgate.net

Quality Assurance and Reproducibility in Analytical Research

Ensuring the quality and reproducibility of analytical data is a cornerstone of scientific research. nih.gov The use of this compound as an internal standard is a key component of a robust quality assurance program.

Internal Standard Response Monitoring: The signal intensity of this compound should be monitored across all samples in a batch. nih.gov A consistent response indicates the stability of the analytical system and the consistency of the sample preparation process. Significant variations in the internal standard signal may point to issues such as matrix effects or instrument instability. For example, in one study, the coefficient of variation (CV) for the retention time of caffeine-(trimethyl-D9) was 1% across 636 injections, and the CV for the area under the curve was 11%, indicating good system robustness. nih.gov

Calibration and Quality Control Samples: Each analytical run should include a set of calibration standards prepared in a matrix similar to the study samples to generate a calibration curve. Quality control (QC) samples at low, medium, and high concentrations should also be included to assess the accuracy and precision of the method. physiology.org

Validation of the Analytical Method: Before analyzing study samples, the analytical method should be fully validated according to established guidelines. This includes assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), selectivity, recovery, and stability of the analyte and internal standard in the biological matrix. annlabmed.org

By adhering to these methodological considerations and best practices, researchers can confidently utilize this compound to generate high-quality, reproducible data for a wide range of applications in analytical chemistry and biomedical research.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3,7-Trimethyluric Acid |

| This compound |

| Acetonitrile |

| Caffeine (B1668208) |

| Caffeine-(trimethyl-D9) |

| Methanol |

Future Directions and Emerging Research Frontiers for 1,3,7 Trimethyluric Acid D9

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The future of biological and medical research lies in the integration of multiple "omics" disciplines to create a holistic picture of system-wide biological processes. While 1,3,7-Trimethyluric Acid-d9 is primarily a tool for metabolomics, its application will become increasingly valuable when metabolomic data is combined with proteomic, genomic, and transcriptomic datasets.

In this integrated context, the precise quantification of 1,3,7-trimethyluric acid, enabled by its deuterated standard, provides a highly accurate measure of a specific metabolic pathway's output—namely, caffeine (B1668208) metabolism by the cytochrome P450 enzyme CYP3A4. biocat.commedkoo.com This data point can then be correlated with proteomic data to quantify the expression levels of CYP3A4 and other metabolic enzymes, or with genomic data to identify genetic polymorphisms that influence enzyme activity. Such multi-omics studies can illuminate the complex interplay between an individual's genetic makeup, protein expression, and metabolic phenotype. nih.gov

Recent calls within the scientific community emphasize the need for massive multi-omics mining efforts to unravel the complexity of metabolic networks, such as those involving the gut microbiome and its influence on the brain. core.ac.uk The precise measurements afforded by stable isotope-labeled standards like this compound are foundational to the accuracy of the metabolomics data that feeds into these larger, integrated models. nih.gov

Table 1: Role of this compound in a Multi-Omics Research Context

| Omics Field | Data Contribution from this compound | Potential Integrated Insights |

|---|---|---|

| Metabolomics | Accurate quantification of 1,3,7-trimethyluric acid. | Provides a precise metabolic phenotype related to caffeine processing. |

| Proteomics | N/A | Correlation of metabolite levels with the expression of metabolic enzymes (e.g., CYP3A4). |

| Genomics | N/A | Linking genetic variants (SNPs) to observed metabolic rates of caffeine. |

| Transcriptomics | N/A | Relating gene expression levels of metabolic enzymes to metabolite concentrations. |

Development of Advanced Quantitative and Fluxomic Methodologies

The use of stable isotope-labeled internal standards is the gold standard for accurate quantification in complex biological matrices, as it effectively corrects for matrix effects during LC-MS analysis. acs.orgnih.gov The future will see the refinement of these quantitative methods, aiming for even greater sensitivity, precision, and throughput. As mass spectrometry instrumentation continues to improve, the ability to detect and quantify lower concentrations of metabolites will expand the scope of research into subtle metabolic perturbations.

A significant emerging frontier is fluxomics , the study of metabolic reaction rates (fluxes) within a biological system. osti.gov While this compound is used for static concentration measurements, the principles of stable isotope labeling are central to fluxomics. researchgate.net Isotope tracing experiments, often using ¹³C-labeled nutrients, allow researchers to track the flow of atoms through metabolic pathways. osti.govresearchgate.net

The robust quantification provided by standards like this compound in endpoint measurements is complementary to dynamic flux analysis. For instance, understanding the baseline concentration of caffeine metabolites with high accuracy is crucial before initiating a ¹³C-labeled caffeine tracer study designed to measure its metabolic flux in real-time. This combination allows for a comprehensive understanding of both the static state and the dynamic behavior of a metabolic network. osti.gov

Expanding Applications in Preclinical Models for Mechanistic Studies

This compound is poised to play a greater role in preclinical research aimed at understanding the mechanisms of disease and the effects of xenobiotics. Its unlabeled counterpart, 1,3,7-trimethyluric acid, is a metabolite of caffeine, a ubiquitous dietary compound. hmdb.canih.gov The metabolism of caffeine is often used as a probe to assess the activity of key drug-metabolizing enzymes. hmdb.ca

In preclinical models (e.g., animal studies, cell cultures), accurately measuring changes in caffeine metabolism can provide insights into:

Liver Function: Assessing the impact of liver disease or drug-induced liver injury on CYP450 enzyme activity.

Drug-Drug Interactions: Determining if a new drug candidate inhibits or induces the enzymes responsible for caffeine metabolism.

Environmental Toxin Exposure: Investigating how environmental chemicals may alter metabolic pathways. core.ac.uk

The use of this compound as an internal standard ensures that the data from these preclinical studies are reliable and reproducible, which is essential for making accurate mechanistic inferences. acs.org For example, a study could precisely measure how a particular environmental toxin alters the formation of 1,3,7-trimethyluric acid from caffeine in a mouse model, thereby providing a quantitative biomarker of toxicant effect. This level of precision is critical for establishing cause-and-effect relationships and for the development of new therapeutic or preventative strategies.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,3,7-trimethyluric acid |

Q & A

Basic Research Questions

Q. What is the biological significance of 1,3,7-Trimethyluric Acid-d9 in caffeine metabolism studies?

- Answer : this compound is a deuterated isotopologue of 1,3,7-Trimethyluric Acid (TMU), a primary metabolite of caffeine formed via cytochrome P450 isoform CYP3A4 . Its deuterated form is used as an internal standard in mass spectrometry to quantify TMU in pharmacokinetic studies, ensuring accuracy by correcting for matrix effects . Researchers should validate its use in metabolic assays by comparing retention times and fragmentation patterns with non-deuterated TMU .

Q. How can researchers confirm the structural identity of this compound?

- Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) for deuterium placement and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C8HD9N4O3, exact mass: 219.1318) . Cross-referencing with the IUPAC name 1,3,7-tris(methyl-d3)-7,9-dihydro-1H-purine-2,6,8(3H)-trione and InChI key (BYXCFUMGEBZDDI-GQALSZNTSA-N) ensures specificity .

Q. What are the recommended storage conditions to maintain this compound stability?

- Answer : Store at -20°C in a desiccated, dark environment to prevent degradation. Solubility in dimethyl sulfoxide (DMSO) allows preparation of stock solutions, which should be aliquoted and stored at -20°C for ≤6 months to avoid freeze-thaw cycles . Long-term stability (>3 years) requires adherence to these conditions .

Advanced Research Questions

Q. How can isotopic purity of this compound be validated for metabolic tracer studies?

- Answer : Isotopic purity (>98% deuterium incorporation) is verified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterium-specific fragmentation pattern. Researchers must compare the isotopic abundance ratio (e.g., m/z 219 vs. 210) against non-deuterated TMU . Batch-specific certificates of analysis (CoA) from suppliers should detail purity thresholds .

Q. What experimental design considerations are critical for studying this compound’s antioxidant activity in vitro?

- Answer : Use cell-free assays (e.g., hydroxyl radical scavenging) and erythrocyte membrane models to assess lipid peroxidation inhibition. For example, TMU-d9 inhibits t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in human erythrocyte membranes . Control for solvent effects (e.g., DMSO concentration ≤0.1%) and validate results with positive controls like ascorbic acid .

Q. How do interspecies differences in caffeine metabolism impact the use of this compound in translational research?

- Answer : TMU is a major metabolite in rodents, while paraxanthine dominates in humans . When extrapolating rodent data to humans, researchers must adjust dosing regimens and validate cross-species CYP3A4 activity using hepatic microsomal assays . TMU-d9’s role as a tracer requires parallel quantification of species-specific metabolites .

Q. What analytical challenges arise when detecting this compound in complex biological matrices?

- Answer : Matrix effects (e.g., ion suppression in plasma) necessitate solid-phase extraction (SPE) with reversed-phase C18 columns and isotopic internal standards . Method validation should include spike-recovery tests (85–115% acceptable range) and limits of detection (LOD) ≤1 ng/mL .

Q. How should researchers address contradictory data on TMU-d9’s antioxidant efficacy in vitro vs. in vivo models?

- Answer : Discrepancies often stem from bioavailability differences. In vitro assays (e.g., hydroxyl radical scavenging) may overestimate efficacy due to unphysiological conditions. In vivo studies require monitoring TMU-d9’s tissue distribution via LC-MS/MS and correlating concentrations with oxidative stress markers (e.g., malondialdehyde) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.